2-(2-Chloro-phenylimino)-5-(2,4-dimethoxy-benzylidene)-thiazolidin-4-one 2-(2-Chloro-phenylimino)-5-(2,4-dimethoxy-benzylidene)-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 313239-07-5
VCID: VC0413875
InChI: InChI=1S/C18H15ClN2O3S/c1-23-12-8-7-11(15(10-12)24-2)9-16-17(22)21-18(25-16)20-14-6-4-3-5-13(14)19/h3-10H,1-2H3,(H,20,21,22)/b16-9-
SMILES: COC1=CC(=C(C=C1)C=C2C(=O)N=C(S2)NC3=CC=CC=C3Cl)OC
Molecular Formula: C18H15ClN2O3S
Molecular Weight: 374.8g/mol

2-(2-Chloro-phenylimino)-5-(2,4-dimethoxy-benzylidene)-thiazolidin-4-one

CAS No.: 313239-07-5

Main Products

VCID: VC0413875

Molecular Formula: C18H15ClN2O3S

Molecular Weight: 374.8g/mol

2-(2-Chloro-phenylimino)-5-(2,4-dimethoxy-benzylidene)-thiazolidin-4-one - 313239-07-5

CAS No. 313239-07-5
Product Name 2-(2-Chloro-phenylimino)-5-(2,4-dimethoxy-benzylidene)-thiazolidin-4-one
Molecular Formula C18H15ClN2O3S
Molecular Weight 374.8g/mol
IUPAC Name (5Z)-2-(2-chloroanilino)-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one
Standard InChI InChI=1S/C18H15ClN2O3S/c1-23-12-8-7-11(15(10-12)24-2)9-16-17(22)21-18(25-16)20-14-6-4-3-5-13(14)19/h3-10H,1-2H3,(H,20,21,22)/b16-9-
Standard InChIKey GFDAIVBYMULHAC-SXGWCWSVSA-N
Isomeric SMILES COC1=CC(=C(C=C1)/C=C\2/C(=O)N=C(S2)NC3=CC=CC=C3Cl)OC
SMILES COC1=CC(=C(C=C1)C=C2C(=O)N=C(S2)NC3=CC=CC=C3Cl)OC
Canonical SMILES COC1=CC(=C(C=C1)C=C2C(=O)N=C(S2)NC3=CC=CC=C3Cl)OC
PubChem Compound 1205431
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator